molecular formula C5H11NO B2450256 (2-Methylazetidin-2-yl)methanol CAS No. 1314951-93-3

(2-Methylazetidin-2-yl)methanol

Cat. No.: B2450256
CAS No.: 1314951-93-3
M. Wt: 101.149
InChI Key: BYVJKTPUHLLSLC-UHFFFAOYSA-N
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Description

(2-Methylazetidin-2-yl)methanol: is a heterocyclic compound with the molecular formula C₅H₁₁NO It features a four-membered azetidine ring substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylazetidin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-N-methylacetamide with a base, followed by reduction to yield the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may involve reagents like lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (2-Methylazetidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation followed by nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, followed by nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: (2-Methylazetidin-2-yl)carboxylic acid.

    Reduction: (2-Methylazetidin-2-yl)methanamine.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2-Methylazetidin-2-yl)methanol is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Methylazetidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and hydroxymethyl group can interact with biological macromolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

    Azetidine: The parent compound without the methyl and hydroxymethyl substitutions.

    (2-Methylazetidin-2-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (2-Methylazetidin-2-yl)carboxylic acid: The oxidized form of (2-Methylazetidin-2-yl)methanol.

Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxymethyl group on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications.

Properties

IUPAC Name

(2-methylazetidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(4-7)2-3-6-5/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVJKTPUHLLSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314951-93-3
Record name (2-methylazetidin-2-yl)methanol
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